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molecular formula C12H12NO2P B1313624 O-(Diphenylphosphinyl)hydroxylamine CAS No. 72804-96-7

O-(Diphenylphosphinyl)hydroxylamine

Cat. No. B1313624
M. Wt: 233.2 g/mol
InChI Key: SJECIYLGISUNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153854B2

Procedure details

To a suspension of hydroxylamine hydrochloride (29.4 g) in dichloromethane (200 mL) was added diisopropylethylamine (54.6 g) over 3 minutes in a methanol-ice bath under a nitrogen atmosphere. A white precipitate was formed upon the addition. After stirring for 1 hour under the bath, a solution of diphenylphosphinic chloride (20.0 g) in dichloromethane (20 mL) was added over 60 minutes. A white crystal was formed upon the addition. The mixture was warmed to 0° C. over 1 hour with stirring. The reaction was quenched by adding water (200 mL) over 3 minutes. After stirring the mixture for 0.5 hour, the crystal was collected by filtration. The crystal was washed with water (50×3 mL) followed by diisopropyl ether (50×3 mL). The collected crystal was dried overnight in the air and 3 hours under a reduced pressure with slight warming (4° C.) to give a crude product. The crude product was triturated in EtOH (ethanol) to give (aminooxy)(diphenyl)phosphine oxide as a white crystal (15.3 g).
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C(N(C(C)C)CC)(C)C.[C:13]1([P:19](Cl)([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[NH2:2][O:3][P:19](=[O:20])([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
54.6 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour under the bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate was formed upon the addition
CUSTOM
Type
CUSTOM
Details
A white crystal was formed upon the addition
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (200 mL) over 3 minutes
Duration
3 min
STIRRING
Type
STIRRING
Details
After stirring the mixture for 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the crystal was collected by filtration
WASH
Type
WASH
Details
The crystal was washed with water (50×3 mL)
CUSTOM
Type
CUSTOM
Details
The collected crystal was dried overnight in the air and 3 hours under a reduced pressure
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
with slight warming (4° C.)
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was triturated in EtOH (ethanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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